molecular formula C18H20N2S4 B13442011 [methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate

[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate

Cat. No.: B13442011
M. Wt: 392.6 g/mol
InChI Key: INAVZCOSJPPBDL-UHFFFAOYSA-N
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Description

[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate typically involves the reaction of methyl isothiocyanate with 3-methylphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated by the thiocarbamate and dithiocarbamate functional groups, which can form stable complexes with metal ions and other cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate is unique due to its combination of thiocarbamate and dithiocarbamate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H20N2S4

Molecular Weight

392.6 g/mol

IUPAC Name

[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate

InChI

InChI=1S/C18H20N2S4/c1-13-7-5-9-15(11-13)19(3)17(21)23-24-18(22)20(4)16-10-6-8-14(2)12-16/h5-12H,1-4H3

InChI Key

INAVZCOSJPPBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)SSC(=S)N(C)C2=CC=CC(=C2)C

Origin of Product

United States

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